molecular formula C12H9Cl2NS B1305231 5-Chloro-2-(4-chlorophenyl)sulfanylaniline CAS No. 15211-90-2

5-Chloro-2-(4-chlorophenyl)sulfanylaniline

Cat. No. B1305231
CAS RN: 15211-90-2
M. Wt: 270.2 g/mol
InChI Key: PTUXQVXTJKTHSC-UHFFFAOYSA-N
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Description

The compound "5-Chloro-2-(4-chlorophenyl)sulfanylaniline" is not directly mentioned in the provided papers. However, the papers discuss various chlorinated aromatic compounds and their synthesis, which can provide insights into the chemical behavior and properties of chlorinated sulfanyl anilines. For instance, the synthesis of sulfonamide derivatives starting from 4-chlorobenzoic acid is described, which shares structural similarities with the compound .

Synthesis Analysis

The synthesis of related chlorinated compounds involves multiple steps, including esterification, hydrazination, salt formation, cyclization, and nucleophilic attack by amines . Another synthesis route for a thiophene-containing compound involves the reaction of malononitrile with carbon disulfide and subsequent reactions . Similarly, the synthesis of oxadiazole derivatives from 4-chlorophenoxyacetic acid is detailed, involving esterification, treatment with hydrazine hydrate, and ring closure reactions . These methods could potentially be adapted for the synthesis of "5-Chloro-2-(4-chlorophenyl)sulfanylaniline" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structures of synthesized compounds are confirmed using techniques such as NMR, IR, and elemental analysis . X-ray crystallography is used to determine the molecular structure of a novel thiophene-containing compound, revealing intramolecular interactions and a three-dimensional network in the crystal . Polymorphism in crystal packing is also studied, showing the importance of hydrogen bonds and halogen interactions in the formation of supramolecular motifs .

Chemical Reactions Analysis

The synthesized compounds exhibit various chemical reactions, including nucleophilic substitution and cyclization. The chlorinated compounds are shown to be potential antibacterial agents and moderate enzyme inhibitors . The reactivity of chloro(triphenylmethyl)sulfanes is studied, revealing their decomposition to mixtures of triphenylchloromethane and sulfur, and their reactions with dienes .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds are characterized by spectroscopic methods and elemental analysis. The cytotoxicity of a thiophene-containing compound is evaluated, indicating non-toxicity against certain cell lines . The antibacterial potential of oxadiazole derivatives is assessed, with some compounds showing significant activity compared to standard antibiotics . The thermal behavior of polymorphs is analyzed using differential scanning calorimetry, highlighting differences in energy and transition barriers between polymorphs .

properties

IUPAC Name

5-chloro-2-(4-chlorophenyl)sulfanylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Cl2NS/c13-8-1-4-10(5-2-8)16-12-6-3-9(14)7-11(12)15/h1-7H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTUXQVXTJKTHSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1SC2=C(C=C(C=C2)Cl)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Cl2NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70388605
Record name 5-chloro-2-(4-chlorophenylthio)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70388605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-(4-chlorophenyl)sulfanylaniline

CAS RN

15211-90-2
Record name 5-chloro-2-(4-chlorophenylthio)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70388605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-CHLORO-2-(4-CHLOROPHENYLTHIO)-ANILINE
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